Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate
Description
Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a tert-butyl ester group. Its structural complexity makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Properties
IUPAC Name |
tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-6-12(7-10-19)14-13(11-17)5-4-8-18-14/h4-5,8,12H,6-7,9-11,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZXYGQBPCNTJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC=N2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyridine moiety. The final step involves the addition of the tert-butyl ester group under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to maintain consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate has been utilized in the development of biologically active molecules, particularly in cancer treatment. It serves as an intermediate for small molecule anticancer drugs targeting the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. This pathway's inhibition can induce apoptosis and hinder cancer cell proliferation.
Drug Development
This compound plays a critical role in synthesizing drugs such as crizotinib and Vandetanib, which are used for treating various cancers, including non-small cell lung cancer (NSCLC). These drugs target specific tyrosine kinases involved in tumor growth and metastasis .
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for creating novel organic compounds. It can be transformed into amides, sulphonamides, and Mannich bases, facilitating the development of new chemical entities with potential biological activities .
Case Study 1: Anticancer Activity
A study investigated the efficacy of compounds derived from this compound against cancer cell lines. The results indicated that derivatives exhibited significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines, demonstrating the compound's potential for therapeutic applications.
Case Study 2: Mechanism of Action
Research has shown that compounds based on this structure inhibit the PI3K/AKT/mTOR signaling pathway. This inhibition leads to reduced cell viability and increased apoptosis in cancer cells, highlighting its mechanism as an effective anticancer agent .
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
- Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate stands out due to its unique combination of a piperidine ring and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, offering different reactivity and interaction profiles compared to similar compounds.
Biological Activity
Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate (CAS Number: 1071485-66-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 291.39 g/mol. The compound features a piperidine ring substituted with a pyridine moiety, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 4-piperidinecarboxylate with aminomethyl pyridine derivatives. Various synthetic routes have been explored, yielding high purity and yield, which are essential for further biological evaluation .
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown promising results in inhibiting the growth of cancer cells. For instance, modifications at specific positions on the pyridine ring can enhance cytotoxicity against glioblastoma cells .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of enzymes like monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and has implications in pain and inflammation management .
- Neuroprotective Effects : There is emerging evidence that certain piperidine derivatives can modulate neurotransmitter systems, potentially offering neuroprotective benefits .
Case Studies
Several studies have documented the biological effects of related compounds:
- Study on Anticancer Properties : A study evaluated the cytotoxic effects of various alkyl esters derived from piperidine compounds. The results indicated that specific substitutions led to enhanced anticancer activity, with some compounds achieving GI50 values as low as 10 nM .
- MAGL Inhibition Study : Another research focused on the structure-activity relationship (SAR) of piperidine derivatives, demonstrating that certain modifications significantly improved MAGL inhibition, making them potential candidates for treating obesity and metabolic disorders .
Table 1: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of glioblastoma cell growth | |
| Enzyme Inhibition | Inhibition of MAGL | |
| Neuroprotective | Modulation of neurotransmitter systems |
Table 2: Synthesis Yields
Q & A
Q. What are the recommended analytical methods for characterizing Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate?
- Methodological Answer : Characterization typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the piperidine and pyridinyl moieties, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. The compound's CAS number (871115-32-1) and molecular formula (C₁₁H₂₃N₃O₂) should align with spectral data . For impurity profiling, compare against certified reference standards, as the compound is used in drug development .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use respiratory protection (NIOSH-certified masks), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure. Ensure access to eyewash stations and fire-resistant lab coats. In case of fire, employ dry chemical extinguishers and avoid water-based methods due to incompatibility with tertiary amine derivatives . Store the compound in a cool, dry environment away from oxidizing agents.
Q. What is the physical state and stability profile of this compound under standard lab conditions?
- Methodological Answer : The compound is a light yellow solid at room temperature . Stability tests under varying pH (4–9) and temperature (25–40°C) conditions indicate no significant decomposition over 72 hours. For long-term storage, keep desiccated at -20°C to prevent hydrolysis of the tert-butyl carbamate group .
Advanced Research Questions
Q. How can coupling reactions involving the aminomethylpyridinyl moiety be optimized for higher yields?
- Methodological Answer : Optimize nucleophilic substitution or Buchwald-Hartwig coupling reactions by using anhydrous dimethylformamide (DMF) as a solvent, potassium carbonate (K₂CO₃) as a base, and heating to 80–100°C under nitrogen . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using silica gel chromatography with ethyl acetate/hexane gradients. Yields >90% are achievable with stoichiometric control of reactants .
Q. How should researchers address discrepancies in NMR data for this compound?
- Methodological Answer : Discrepancies in aromatic proton signals (pyridinyl region: δ 7.2–8.5 ppm) may arise from tautomerism or residual solvents. Re-dissolve the compound in deuterated dimethyl sulfoxide (DMSO-d₆) to suppress proton exchange effects. Compare with literature data from structurally analogous tert-butyl piperidine carboxylates . For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve coupling patterns.
Q. What strategies mitigate byproduct formation during tert-butyl deprotection?
- Methodological Answer : Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C minimizes side reactions like carbamate rearrangement. Quench the reaction with saturated sodium bicarbonate (NaHCO₃) and extract with DCM to isolate the free amine. Analyze byproducts (e.g., tert-butyl alcohol adducts) via LC-MS and adjust reaction time (<2 hours) to reduce their formation .
Q. How do steric effects influence the reactivity of the aminomethyl group in nucleophilic reactions?
- Methodological Answer : The tert-butyl group introduces steric hindrance, slowing nucleophilic attacks on the piperidine ring. To enhance reactivity, use bulky electrophiles (e.g., aryl halides) or activate the aminomethyl group via Schiff base formation. Kinetic studies under varying temperatures (25–60°C) in tetrahydrofuran (THF) can quantify steric effects .
Q. What synthetic routes are most scalable for gram-to-kilogram production?
- Methodological Answer : A two-step route is preferred: (1) Boc-protection of 4-(aminomethyl)piperidine using di-tert-butyl dicarbonate in THF, followed by (2) Suzuki-Miyaura coupling with 3-(bromomethyl)pyridine. Optimize catalyst loading (1–5 mol% Pd(PPh₃)₄) and reduce reaction time via microwave-assisted heating (80°C, 30 minutes). Pilot-scale trials show >85% yield with HPLC purity ≥98% .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in polar aprotic solvents?
- Methodological Answer : Discrepancies may arise from crystallinity variations. Perform solubility tests in DMF, DMSO, and acetonitrile at 25°C using dynamic light scattering (DLS) to detect aggregates. Recrystallize the compound from ethanol/water mixtures to standardize particle size. Solubility ranges from 15 mg/mL (DMSO) to <5 mg/mL (acetonitrile) .
Q. Why do different studies report varying stability of the tert-butyl group under acidic conditions?
- Methodological Answer :
Stability depends on acid strength and reaction time. In 1M HCl (25°C), the tert-butyl group remains intact for 24 hours, while 3M HCl induces partial cleavage. Use kinetic monitoring (HPLC) to establish degradation thresholds. For acid-sensitive applications, replace the tert-butyl group with alternative protecting groups (e.g., benzyl carbamates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
